4-Bromo-2-octylphenol
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
105465-03-0 |
|---|---|
Molecular Formula |
C14H21BrO |
Molecular Weight |
285.22 g/mol |
IUPAC Name |
4-bromo-2-octylphenol |
InChI |
InChI=1S/C14H21BrO/c1-2-3-4-5-6-7-8-12-11-13(15)9-10-14(12)16/h9-11,16H,2-8H2,1H3 |
InChI Key |
YVFBEHIJIUXJKO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC1=C(C=CC(=C1)Br)O |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 4 Bromo 2 Octylphenol
Advanced Synthetic Routes for the Preparation of 4-Bromo-2-octylphenol
Bromination Strategies for Phenolic Precursors
The direct bromination of 2-octylphenol is a common and direct method for synthesizing this compound. The hydroxyl group of the phenol (B47542) is a potent activating group and an ortho, para-director in electrophilic aromatic substitution reactions. With the ortho position occupied by the octyl group, the incoming electrophile (bromine) is predominantly directed to the para position.
Several brominating systems can be employed to achieve this transformation with high selectivity and yield.
Molecular Bromine: The reaction of 2-octylphenol with molecular bromine (Br₂) in a suitable solvent is a classic method. The choice of solvent can influence the reactivity and selectivity. Non-polar solvents may be used to moderate the reaction, while polar solvents can enhance the rate of bromination. youtube.com
N-Bromosuccinimide (NBS): NBS is a widely used reagent for the regioselective bromination of activated aromatic rings. It offers advantages in handling and selectivity compared to liquid bromine. Acetonitrile (B52724) is often a suitable solvent for this transformation. researchgate.net
Hydrogen Peroxide-Hydrogen Bromide System (H₂O₂-HBr): This system represents a greener approach, generating bromine in situ. The reaction of 4-tert-butylphenol with H₂O₂ and HBr in water has been shown to quantitatively and regioselectively yield 2-bromo-4-tert-butylphenol, suggesting a similar outcome could be expected for the 2-octylphenol substrate. researchgate.net
Trimethylsilyl Bromide (TMSBr) and Sulfoxides: For challenging substrates where high regioselectivity is crucial, a system employing TMSBr and a bulky sulfoxide, such as (4‐ClC₆H₄)₂SO, in acetonitrile can achieve excellent para-selectivity. This high selectivity is attributed to a potential O–H···S hydrogen bond interaction between the phenol and the thioether byproduct, sterically favoring bromination at the para-position. chemistryviews.org
Table 1: Comparison of Bromination Strategies for Phenolic Precursors
| Brominating Agent/System | Solvent | Key Advantages |
|---|---|---|
| Molecular Bromine (Br₂) | Various (e.g., CCl₄, CH₂Cl₂) | Traditional, high reactivity. google.com |
| N-Bromosuccinimide (NBS) | Acetonitrile, Chloroform | Easier handling, good selectivity. researchgate.net |
| H₂O₂ - HBr | Water | "Green" approach, in situ Br₂ generation, high conversion. researchgate.net |
| TMSBr - Sulfoxide | Acetonitrile | High para-regioselectivity, mild conditions. chemistryviews.org |
Alkylation Approaches for Octyl Chain Incorporation
An alternative synthetic strategy involves the introduction of the octyl chain onto a pre-brominated phenolic ring. The Friedel-Crafts alkylation of 4-bromophenol (B116583) with an octylating agent (e.g., 1-octene or 2-octanol) is the most direct method. This reaction is typically catalyzed by a strong acid.
The hydroxyl group of 4-bromophenol directs the incoming alkyl group primarily to the ortho position. The reaction is analogous to the industrial production of octylphenol (B599344), which involves the reaction of phenol with di-isobutene (an isomer of octene) in the presence of an acid catalyst like an ion-exchange resin or boron trifluoride. chemicalbook.com A similar approach using 4-bromophenol would be expected to yield the desired 2-alkylated product.
Acid Catalysis: The reaction between 4-bromophenol and an octene isomer, catalyzed by a strongly acidic cation exchange resin, provides a method that simplifies catalyst removal through simple filtration, making it suitable for cleaner, industrial-scale production. google.com
Stereoselective and Regioselective Synthesis Considerations
Regioselectivity is a critical consideration in the synthesis of this compound.
In Bromination Routes: As discussed, the powerful ortho, para-directing effect of the hydroxyl group, combined with the steric hindrance of the existing ortho-octyl group, strongly favors the bromination at the C4 (para) position. Methods utilizing bulky reagent systems, such as TMSBr with specific sulfoxides, can further enhance this inherent selectivity to achieve nearly exclusive para-bromination. chemistryviews.org
In Alkylation Routes: When alkylating 4-bromophenol, the hydroxyl group is the more powerful activating and directing group compared to the deactivating bromo group. Therefore, the incoming octyl electrophile is directed to the position ortho to the hydroxyl group (C2). This makes the alkylation of 4-bromophenol a viable and regioselective route to the target compound.
Stereoselectivity would become a factor if a specific stereoisomer of the octyl group were required. For instance, using a specific enantiomer of 2-octanol in a Friedel-Crafts alkylation could potentially lead to a stereospecific synthesis, although this would depend heavily on the reaction mechanism and conditions. Standard synthetic routes typically use octene isomers like di-isobutene, resulting in a tertiary octyl group (1,1,3,3-tetramethylbutyl) at the 2-position. chemicalbook.comchemspider.com
Derivatization and Functionalization of this compound
The structure of this compound offers two primary sites for further chemical modification: the bromo-substituent on the aromatic ring and the phenolic hydroxyl group. These sites allow for a range of transformations to generate diverse derivatives.
Synthetic Modification of the Bromo-Substituent
The carbon-bromine bond in this compound is a versatile functional handle for forming new carbon-carbon or carbon-heteroatom bonds, primarily through metal-catalyzed cross-coupling reactions. The bromo group acts as an excellent leaving group in these transformations. fiveable.me
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples the aryl bromide with a boronic acid or boronate ester. Reacting this compound with an appropriate arylboronic acid would replace the bromine atom with a new aryl group, forming a biphenyl derivative. mdpi.com
Heck Reaction: In the Heck reaction, the aryl bromide is coupled with an alkene in the presence of a palladium catalyst. For example, reacting this compound with an acrylate ester would introduce an alkenyl substituent at the C4 position. mdpi.com
Nucleophilic Aromatic Substitution: While less common for unactivated aryl halides, under certain conditions (e.g., high temperature, strong nucleophile, or copper catalysis), the bromo group could be displaced by nucleophiles such as amines or alkoxides.
Table 2: Potential Cross-Coupling Reactions at the Bromo-Substituent
| Reaction Name | Coupling Partner | Catalyst System (Typical) | Resulting Structure |
|---|---|---|---|
| Suzuki-Miyaura Coupling | R-B(OH)₂ | Pd(PPh₃)₄ + Base | 2-octyl-4-R-phenol |
| Heck Reaction | Alkene (e.g., CH₂=CHR) | Pd(OAc)₂ + Ligand + Base | 4-alkenyl-2-octylphenol |
| Buchwald-Hartwig Amination | R₂NH | Pd Catalyst + Ligand + Base | 4-(dialkylamino)-2-octylphenol |
Chemical Reactions at the Phenolic Hydroxyl Group
The phenolic hydroxyl group is acidic and nucleophilic, making it a prime site for various chemical reactions. wisdomlib.org Functionalization at this position can significantly alter the compound's physical and chemical properties. nih.gov
Etherification (Williamson Synthesis): The phenol can be deprotonated with a base (e.g., NaH, K₂CO₃) to form a phenoxide ion, which is a potent nucleophile. Subsequent reaction with an alkyl halide (e.g., methyl iodide, benzyl bromide) yields the corresponding ether. This is a common strategy for protecting the hydroxyl group or introducing new functional moieties. nih.gov
Esterification: Phenols can be converted to esters by reacting them with acyl chlorides or acid anhydrides, often in the presence of a base like pyridine or triethylamine. This reaction transforms the hydroxyl group into an ester functionality. mdpi.com
Derivatization for Analysis: The hydroxyl group is often targeted for derivatization to improve the analyte's volatility and thermal stability for gas chromatography-mass spectrometry (GC-MS) analysis. Reagents like heptafluorobutyric anhydride (HFBA) can be used to convert the hydroxyl group into a fluorinated ester, which is readily detectable. scielo.org.za
Alterations of the Octyl Side Chain
While direct chemical functionalization of the saturated octyl side chain of this compound is not extensively detailed in readily available literature, the broader class of long-chain alkylphenols, to which this compound belongs, can be chemically transformed into various derivatives. These transformations typically target the more reactive phenolic hydroxyl group, but they represent significant alterations of the parent molecule.
One of the most important conversions of alkylphenols is into surfactants through alkoxylation. This involves reacting the alkylphenol with epoxides like ethylene oxide or propylene oxide in the presence of a base catalyst, such as sodium or potassium hydroxide. This process adds polyether chains to the phenolic oxygen, creating alkylphenol ethoxylates (APEs) or propoxylates, which are widely used nonionic surfactants.
Further derivatization can be achieved by converting these alkoxylated products or the parent alkylphenols into sulfonates. Reaction with agents like sulfuric acid or propanesultone introduces a sulfonate group, yielding anionic surfactants. Additionally, alkylphenols can be converted into overbased automotive lubricant additives, which may involve reactions with sulfur, calcium oxide, and carbon dioxide.
Reaction Mechanisms and Pathways in the Synthesis of this compound and its Derivatives
The synthesis of this compound is primarily achieved through electrophilic aromatic substitution reactions, with two principal synthetic pathways being plausible.
Pathway A: Alkylation followed by Bromination
Friedel-Crafts Alkylation of Phenol: The first step involves the alkylation of phenol with an octyl-containing electrophile, typically derived from 1-octene or an octyl alcohol. This reaction is a classic Friedel-Crafts alkylation, catalyzed by a strong acid. The catalyst (e.g., a Lewis acid or solid acid) activates the alkene, leading to the formation of a secondary carbocation. Due to the potential for carbocation rearrangements via hydride shifts, the octyl group may attach to the phenol ring at its second, third, or fourth carbon position. The strongly activating hydroxyl group of phenol directs the incoming alkyl group predominantly to the ortho and para positions. To favor the desired 2-octylphenol isomer, reaction conditions can be optimized.
Electrophilic Bromination: The resulting 2-octylphenol is then brominated. The hydroxyl and octyl groups are both ortho-, para-directing. Since the position para to the powerful hydroxyl directing group is open, and the ortho positions are sterically hindered by the octyl group and the hydroxyl group, bromine is directed to the C4 position, yielding this compound.
Pathway B: Bromination followed by Alkylation
Electrophilic Bromination of Phenol: Phenol is first brominated to produce 4-bromophenol. This is a highly selective reaction due to the strong directing effect of the hydroxyl group.
Friedel-Crafts Alkylation of 4-Bromophenol: The 4-bromophenol then undergoes Friedel-Crafts alkylation. In this case, the incoming octyl group is directed by both the hydroxyl group and the bromine atom. The hydroxyl group is a strong activating ortho-, para-director, while bromine is a deactivating but also ortho-, para-directing substituent. The powerful activating effect of the hydroxyl group dominates, directing the octyl group to one of the positions ortho to it (C2 or C6), resulting in the formation of this compound.
The core of the alkylation step is the Friedel-Crafts mechanism . The acid catalyst protonates the 1-octene to generate a secondary carbocation electrophile. The electron-rich phenol ring then acts as a nucleophile, attacking the carbocation to form a resonance-stabilized intermediate known as a sigma complex or arenium ion. A subsequent deprotonation step restores the aromaticity of the ring, completing the substitution.
Catalytic Systems and Methodological Innovations in this compound Synthesis
The synthesis of alkylphenols, the key precursors to this compound, has evolved from using traditional homogeneous acid catalysts to more advanced heterogeneous systems that offer improved selectivity, reusability, and environmental performance.
Homogeneous Catalysts: Historically, the alkylation of phenols was carried out using homogeneous catalysts such as sulfuric acid, phosphoric acid, and Lewis acids like boron trifluoride and aluminum chloride. However, these catalysts present significant challenges related to corrosion, product separation, and disposal of acidic waste.
Heterogeneous Catalysts: Modern synthesis overwhelmingly favors solid acid catalysts because they are easily separated from the reaction mixture, are less corrosive, and can be regenerated and reused.
Acidic Ion-Exchange Resins: Strongly acidic cation-exchange resins, particularly those of the sulfonated, divinylbenzene-crosslinked polystyrene type, are widely used for phenol alkylation. These solid acid catalysts are typically employed in fixed-bed reactors for continuous processes. Industrial processes often run at temperatures between 110°C and 140°C. The presence of small amounts of water can influence the reaction, sometimes being used to suppress side reactions.
Zeolites and Other Solid Acids: A significant area of innovation involves the use of zeolites and other solid acids like silicated amorphous silica-alumina (ASA) and clays. These materials offer a range of acid strengths and, in the case of zeolites, shape-selective properties due to their defined pore structures. Studies on the alkylation of phenol with 1-octene have explored catalysts such as Zeolite Beta (BEA), Mordenite (MOR), and ZSM-5 (MFI). The reaction over these catalysts typically yields a mixture of C-alkylated (octylphenol) and O-alkylated (phenyl octyl ether) products, with olefin oligomerization being a common side reaction.
A key methodological innovation is the use of specific zeolite structures to control the regioselectivity of the alkylation. For instance, zeolites with particular pore dimensions, such as ZSM-12 and Mordenite, have been shown to preferentially produce para-alkylphenols and favor the attachment of the aromatic ring at the 2-position of the octyl side chain. This shape selectivity represents a powerful tool for directing the synthesis towards specific, more desirable isomers.
The table below summarizes findings from a comparative study on various solid acid catalysts for the alkylation of phenol with 1-octene.
The table below presents typical process parameters for alkylation using ion-exchange resins.
Environmental Occurrence, Distribution, and Fate of 4 Bromo 2 Octylphenol
Occurrence and Spatiotemporal Distribution of 4-Bromo-2-octylphenol in Environmental Compartments
Aquatic Ecosystems (Surface Water, Groundwater, Wastewater)
No specific data on the detection, concentration, or distribution of this compound in surface water, groundwater, or wastewater has been identified.
Terrestrial Matrices (Soil, Sediment)
There is no available information on the occurrence or concentration levels of this compound in soil and sediment.
Atmospheric Presence and Transport Mechanisms
Research on the atmospheric presence, transport, or deposition of this compound is not available.
Environmental Transformation and Degradation Pathways of this compound
Photolytic Degradation Processes
Specific studies detailing the photolytic degradation of this compound, including reaction kinetics and breakdown products, have not been found.
Microbial Biotransformation and Biodegradation Mechanisms
There is a lack of information on the microbial biotransformation and biodegradation of this compound, including the identification of responsible microorganisms and metabolic pathways.
Chemical Hydrolysis and Oxidation Reactions
Detailed studies on the chemical hydrolysis and oxidation reactions of this compound under various environmental conditions are not available in the current body of scientific literature. The rate of hydrolysis, potential degradation products, and the influence of factors such as pH, temperature, and the presence of oxidants have not been specifically determined for this compound. While research has been conducted on the hydrolysis of other brominated phenolic compounds, such as 4-bromo-2,6-dimethylphenyl phosphate (B84403) monoester, these findings cannot be directly extrapolated to this compound due to structural differences. researchgate.net Similarly, while advanced oxidation processes have been studied for the degradation of related compounds like 4-tert-octylphenol (B29142), specific data on the oxidation pathways and kinetics for this compound are absent. nih.govresearchgate.net
Bioaccumulation and Biotransformation of this compound in Non-Human Organisms (Excluding Adverse Effect Profiling)
There is a notable absence of research on the bioaccumulation and biotransformation of this compound in non-human organisms. Studies investigating its uptake, distribution in tissues, metabolism, and excretion in various species are not available. Consequently, key metrics such as the bioconcentration factor (BCF), bioaccumulation factor (BAF), and trophic transfer potential for this compound have not been established. While the bioaccumulation of other alkylphenols and brominated compounds has been a subject of environmental research, this information is not directly applicable to this compound. nih.govmdpi.comnih.govresearchgate.netresearchgate.net
Sorption and Desorption Dynamics of this compound in Environmental Media
Specific data regarding the sorption and desorption dynamics of this compound in environmental media such as soil, sediment, and sludge are not documented in the available literature. The partitioning behavior of this compound, which is crucial for predicting its environmental mobility and bioavailability, has not been characterized. Therefore, key parameters like the soil organic carbon-water (B12546825) partitioning coefficient (Koc) and sediment-water partitioning coefficient (Kd) for this compound remain undetermined. Studies on the sorption and desorption of related compounds like 4-tert-octylphenol and various chlorophenols have been conducted, but these results cannot be reliably applied to this compound. wm.edunih.govresearchgate.netresearchgate.net
Source Apportionment and Environmental Monitoring Strategies for this compound
Information on the specific industrial processes or commercial products that may lead to the release of this compound into the environment is not available. As a result, source apportionment studies to identify and quantify its environmental sources have not been performed. Furthermore, there are no established environmental monitoring strategies or specific analytical methods developed for the detection and quantification of this compound in various environmental matrices like water, soil, or air. epa.govresearchgate.netnih.govanalis.com.myresearchgate.net While general methods for the analysis of alkylphenols exist, their applicability and validation for this compound have not been reported. researchgate.netnih.govanalis.com.myresearchgate.net
Advanced Analytical Methodologies for the Detection and Quantification of 4 Bromo 2 Octylphenol
Chromatographic Techniques for Separation and Analysis
Chromatography is the cornerstone for isolating 4-Bromo-2-octylphenol from complex mixtures, allowing for its subsequent identification and quantification. The choice of technique depends on the compound's volatility, polarity, and the required sensitivity of the analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) Applications
Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound. The methodology involves vaporizing the sample and separating its components in a gaseous mobile phase.
Sample Preparation and Derivatization: For phenolic compounds, a derivatization step is often employed to increase volatility and improve chromatographic peak shape. This typically involves converting the polar hydroxyl group (-OH) to a less polar ether or ester. However, direct analysis is also possible. Sample preparation for environmental matrices often involves a liquid-liquid extraction or solid-phase extraction (SPE) to isolate and concentrate the analytes. dphen1.comnih.gov
Instrumentation and Analysis: A capillary column, often with a non-polar or medium-polarity stationary phase, is used for separation. The gas chromatograph is coupled to a mass spectrometer, which serves as a highly selective and sensitive detector. The mass spectrometer can be operated in full-scan mode to obtain the mass spectrum of the compound for identification or in selected ion monitoring (SIM) mode for enhanced sensitivity and quantitative analysis. nih.gov The SIM mode is particularly effective for achieving low detection limits in complex matrices. nih.govthermofisher.com For instance, in the analysis of related alkylphenols like 4-nonylphenol (B119669) and 4-tert-octylphenol (B29142) in biological samples, detection limits as low as 20 ng/g and 2 ng/g, respectively, have been achieved. nih.gov
Data Table: Illustrative GC-MS Parameters for Alkylphenol Analysis
| Parameter | Typical Value/Condition | Purpose |
|---|---|---|
| Injection Mode | Splitless or Programmed Temperature Vaporizing (PTV) | To ensure efficient transfer of the analyte onto the column, especially for trace analysis. thermofisher.com |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) | Provides good resolution for semi-volatile compounds. |
| Carrier Gas | Helium | Inert gas to carry the sample through the column. |
| Oven Program | Temperature gradient (e.g., 60°C hold for 2 min, ramp to 300°C) | To separate compounds with different boiling points. |
| Ionization Mode | Electron Ionization (EI) | Standard ionization technique that produces repeatable fragmentation patterns. |
| MS Detection | Selected Ion Monitoring (SIM) or Full Scan | SIM for high sensitivity quantification; Full Scan for identification. nih.gov |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methodologies
For compounds that may be thermally unstable or not sufficiently volatile for GC, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method. This technique offers high sensitivity and specificity, making it ideal for trace analysis in complex environmental and biological samples. epa.gov
Separation and Mobile Phase: Separation is typically achieved using reverse-phase liquid chromatography (RP-LC) with a C18 column. The mobile phase usually consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with additives like formic acid or ammonium (B1175870) acetate (B1210297) to improve ionization. researchgate.netnih.gov A gradient elution, where the proportion of the organic solvent is increased over time, is commonly used to separate analytes with a range of polarities. nih.gov
Tandem Mass Spectrometry (MS/MS): The key to the high selectivity of LC-MS/MS is the use of a triple quadrupole mass spectrometer. nih.gov This instrument allows for a technique called Multiple Reaction Monitoring (MRM), where a specific precursor ion for this compound is selected in the first quadrupole, fragmented in the second, and a specific product ion is monitored in the third. This process drastically reduces background noise and chemical interferences. brjac.com.br Optimization of electrospray ionization (ESI) parameters is crucial for achieving low detection limits. nih.gov For related alkylphenols, methods have been developed with limits of detection in the low nanogram-per-liter range in water samples. nih.gov
Data Table: Typical LC-MS/MS Parameters for Phenol (B47542) Analysis
| Parameter | Typical Value/Condition | Purpose |
|---|---|---|
| Column | C18 (e.g., 100 mm x 2.1 mm, 3.5 µm) | Standard for reverse-phase separation of moderately non-polar compounds. |
| Mobile Phase | A: Water with 0.1% Formic Acid; B: Acetonitrile with 0.1% Formic Acid | Gradient elution provides efficient separation. Acid improves peak shape and ionization. |
| Flow Rate | 0.2 - 0.4 mL/min | Typical flow rate for analytical LC columns. |
| Ionization Mode | Electrospray Ionization (ESI), Negative Mode | ESI is suitable for polar compounds; phenols ionize well in negative mode. brjac.com.br |
| MS Detection | Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity for quantification. brjac.com.br |
| Run Time | 10 - 15 minutes | Allows for relatively high sample throughput. epa.gov |
High-Performance Liquid Chromatography (HPLC) with Diverse Detectors
High-performance liquid chromatography (HPLC) can also be used for the analysis of this compound, often with ultraviolet (UV) or diode array detectors (DAD). While generally less sensitive and selective than mass spectrometry, HPLC-UV/DAD is a robust and widely available technique.
Methodology: Similar to LC-MS, the separation is typically performed on a reverse-phase C18 column. researchgate.netsielc.com The mobile phase is usually a mixture of acetonitrile and water. researchgate.netsielc.com A DAD detector allows for the monitoring of absorbance at multiple wavelengths simultaneously, which can help in peak identification and purity assessment by comparing the UV spectrum of the analyte peak with that of a reference standard. lcms.cz The optimal wavelength for detecting phenolic compounds is often around 225 nm. researchgate.net
Performance: The detection limits of HPLC with UV detection are generally in the microgram-per-liter (µg/L) to milligram-per-liter (mg/L) range, depending on the sample matrix and preparation. researchgate.net For example, a method for 4-octylphenol (B30498) and 4-nonylphenol in river water using HPLC-PDA reported limits of detection of 0.0006 mg/L and 0.0001 mg/L, respectively, after solid-phase extraction. researchgate.net
Data Table: Example HPLC-DAD Conditions for Alkylphenol Analysis
| Parameter | Typical Value/Condition | Purpose |
|---|---|---|
| Column | Newcrom R1 or equivalent C18, 4.6 x 150 mm, 5 µm | Provides reverse-phase separation. sielc.comsielc.com |
| Mobile Phase | Acetonitrile and Deionized Water (e.g., 80:20, v/v) | Isocratic or gradient elution for separation based on polarity. researchgate.net |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate. |
| Detection | Diode Array Detector (DAD) at 225 nm | UV detection is suitable for compounds with a chromophore, like phenols. researchgate.netmdpi.com |
| Injection Volume | 20 µL | Standard volume for sample introduction. |
Spectroscopic and Spectrometric Approaches
Spectroscopic techniques are indispensable for the unambiguous structural elucidation and confirmation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise molecular structure of a compound. Both ¹H NMR and ¹³C NMR experiments would be essential for confirming the identity of this compound.
¹H NMR Spectroscopy: The ¹H NMR spectrum would provide information on the number of different types of protons, their chemical environment, and their connectivity. Key expected signals include:
Aromatic Protons: Three distinct signals in the aromatic region (typically 6.5-8.0 ppm), corresponding to the three protons on the benzene (B151609) ring. Their splitting patterns (e.g., doublet, doublet of doublets) would confirm the 1,2,4-substitution pattern.
Phenolic Proton: A broad singlet for the hydroxyl (-OH) proton, the chemical shift of which can vary depending on solvent and concentration.
Octyl Chain Protons: A series of signals in the aliphatic region (typically 0.8-2.8 ppm), including a characteristic triplet for the terminal methyl (-CH₃) group and multiplets for the methylene (B1212753) (-CH₂-) groups. The protons of the methylene group attached directly to the aromatic ring would be the most downfield of the aliphatic signals.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum would show distinct signals for each unique carbon atom in the molecule, confirming the carbon skeleton. This includes six signals for the aromatic carbons and eight signals for the octyl chain carbons.
Data Table: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity | Notes |
|---|---|---|---|
| Phenolic -OH | Variable (e.g., 5.0 - 6.0) | Broad Singlet | Position is solvent and concentration dependent. |
| Aromatic H | ~6.8 - 7.5 | Doublets, Doublet of Doublets | The specific shifts and coupling constants confirm substitution. |
| Ar-CH₂- | ~2.6 - 2.8 | Triplet | Methylene group attached to the aromatic ring. |
| -(CH₂)₆- | ~1.2 - 1.6 | Multiplets | Overlapping signals from the middle of the octyl chain. |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectrophotometry
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands.
Data Table: Characteristic IR Absorption Bands for this compound
| Functional Group | Wavenumber (cm⁻¹) | Vibration Type |
|---|---|---|
| Phenolic O-H | 3200 - 3600 (broad) | Stretching |
| Aromatic C-H | 3000 - 3100 | Stretching |
| Aliphatic C-H | 2850 - 2960 | Stretching |
| Aromatic C=C | 1450 - 1600 | Stretching |
| C-O | 1200 - 1260 | Stretching |
Ultraviolet-Visible (UV-Vis) Spectrophotometry: UV-Vis spectrophotometry provides information about the electronic transitions within the molecule. The phenolic ring acts as a chromophore. The presence of the bromine atom and the alkyl group as substituents on the benzene ring will influence the position and intensity of the absorption maxima (λmax). The UV-Vis spectrum, typically recorded in a solvent like ethanol (B145695) or methanol, would be expected to show characteristic absorption bands in the range of 250-300 nm, which is typical for substituted phenols. nih.gov
High-Resolution Mass Spectrometry for Metabolite Identification
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the identification of metabolites of this compound. Unlike standard mass spectrometry, HRMS provides highly accurate mass measurements, which allows for the determination of the elemental composition of unknown compounds, a critical step in metabolite identification. This high mass accuracy helps to distinguish between isobaric compounds, which have the same nominal mass but different elemental formulas.
In a typical workflow for metabolite identification, a biological sample (e.g., from in vitro microsomal incubations) is analyzed by liquid chromatography coupled with HRMS (LC-HRMS). The high-resolution capabilities of instruments like Time-of-Flight (TOF), Orbitrap, or Fourier Transform Ion Cyclotron Resonance (FT-ICR) mass spectrometers enable the generation of accurate mass data for both the parent compound and its potential metabolites.
The process of identifying metabolites of this compound using HRMS would involve several key steps:
Sample Analysis: The sample suspected of containing metabolites is injected into the LC-HRMS system.
Data Acquisition: Mass spectra are acquired in full-scan mode to detect all ionizable compounds.
Metabolite Prediction: Based on known metabolic pathways for phenolic compounds and halogenated aromatic compounds, a list of potential metabolites is generated. Common metabolic transformations include hydroxylation, oxidation, and conjugation (e.g., glucuronidation, sulfation).
Data Mining: The acquired HRMS data is then searched for the predicted masses of the potential metabolites.
Isotopic Pattern Analysis: The presence of a bromine atom in this compound and its metabolites provides a characteristic isotopic pattern due to the nearly equal abundance of the 79Br and 81Br isotopes. This distinctive pattern is a powerful tool for confirming the presence of bromine-containing metabolites.
Fragmentation Analysis (MS/MS): To confirm the structure of a potential metabolite, tandem mass spectrometry (MS/MS) is performed. The fragmentation pattern of the metabolite is compared with that of the parent compound and with predicted fragmentation pathways to elucidate the structural modification.
While specific studies on the metabolites of this compound are not extensively documented, the general principles of HRMS-based metabolite identification for similar brominated and phenolic compounds are well-established.
Table 1: Common Metabolic Transformations and Expected Mass Shifts for this compound
| Metabolic Transformation | Mass Change (Da) | Description |
| Hydroxylation | +15.9949 | Addition of a hydroxyl group (-OH) to the aromatic ring or alkyl chain. |
| Oxidation | +15.9949 | Can involve the formation of a ketone or aldehyde on the octyl chain. |
| Glucuronidation | +176.0321 | Conjugation with glucuronic acid, a major phase II metabolic pathway. |
| Sulfation | +79.9568 | Conjugation with a sulfate (B86663) group, another key phase II detoxification route. |
| De-bromination | -78.9183 | Removal of the bromine atom, potentially followed by hydroxylation. |
| Alkyl Chain Oxidation | Variable | Various oxidation reactions along the C8 alkyl chain. |
Sample Preparation and Extraction Techniques for Diverse Matrices
The successful analysis of this compound is highly dependent on the efficiency of the sample preparation and extraction steps. These procedures are designed to isolate the analyte from the complex sample matrix, remove interfering substances, and pre-concentrate the analyte to a level suitable for instrumental analysis. The choice of technique depends on the nature of the sample matrix (e.g., water, soil, sediment, biological tissues) and the physicochemical properties of this compound.
Solid-Phase Extraction (SPE) is a widely used technique for the extraction of phenolic compounds from aqueous samples. nih.govnih.gov It offers several advantages over traditional LLE, including higher enrichment factors, lower consumption of organic solvents, and the potential for automation. analis.com.my The selection of the appropriate sorbent material is critical for the effective retention of this compound. Given its phenolic structure and the presence of an octyl group, reversed-phase sorbents such as C18 or polymeric sorbents are suitable choices. mdpi.com
A typical SPE procedure for the extraction of this compound from a water sample would involve:
Conditioning: The SPE cartridge is conditioned with an organic solvent (e.g., methanol) followed by water to activate the sorbent.
Loading: The water sample, often acidified to ensure the analyte is in its neutral form, is passed through the cartridge.
Washing: The cartridge is washed with a weak solvent to remove interfering compounds.
Elution: The retained this compound is eluted with a small volume of a strong organic solvent (e.g., acetonitrile, methanol, or a mixture). analis.com.myresearchgate.net
Liquid-Liquid Extraction (LLE) is a traditional and effective method for extracting organic compounds from aqueous matrices. nih.gov For this compound, LLE would involve partitioning the analyte between the aqueous sample and a water-immiscible organic solvent. The efficiency of the extraction depends on the partition coefficient of the analyte between the two phases.
The general steps for LLE include:
pH Adjustment: The pH of the aqueous sample is adjusted to suppress the ionization of the phenolic hydroxyl group, thereby increasing its affinity for the organic phase.
Extraction: The sample is vigorously mixed with a suitable organic solvent (e.g., dichloromethane, hexane).
Phase Separation: The organic and aqueous layers are allowed to separate.
Collection and Concentration: The organic layer containing the analyte is collected, and the solvent is evaporated to concentrate the extract before analysis.
Table 2: Comparison of SPE and LLE for this compound Extraction
| Feature | Solid-Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) |
| Principle | Partitioning between a solid sorbent and a liquid sample. | Partitioning between two immiscible liquid phases. |
| Solvent Usage | Generally lower solvent consumption. | Typically requires larger volumes of organic solvents. |
| Enrichment Factor | High enrichment factors are achievable. | Can provide good enrichment, but may require large solvent volumes. |
| Automation | Easily automated for high-throughput analysis. | Automation is more complex. |
| Selectivity | Can be highly selective based on sorbent choice. | Selectivity is primarily based on polarity. |
| Matrix Effects | Can effectively remove many matrix interferences. | May co-extract more interfering compounds. |
In recent years, there has been a trend towards the miniaturization of sample preparation techniques, leading to the development of various microextraction methods. These techniques offer advantages such as reduced solvent consumption, shorter extraction times, and high enrichment factors.
Solid-Phase Microextraction (SPME) is a solvent-free extraction technique where a fused-silica fiber coated with a stationary phase is exposed to the sample. nih.govnih.gov The analytes partition from the sample matrix into the fiber coating. For a semi-volatile compound like this compound, both direct immersion and headspace SPME can be employed. After extraction, the fiber is transferred to the injection port of a gas chromatograph (GC) or a high-performance liquid chromatograph (HPLC) for desorption and analysis. The choice of fiber coating is crucial, with polyacrylate or polydimethylsiloxane-divinylbenzene (PDMS-DVB) being suitable for phenolic compounds. nih.gov
Liquid-Phase Microextraction (LPME) is another miniaturized sample preparation technique where a small volume of an extraction solvent is used to extract analytes from an aqueous sample. mdpi.comsemanticscholar.org There are several modes of LPME, including single-drop microextraction (SDME) and hollow-fiber LPME (HF-LPME). mdpi.com In SDME, a microdrop of an organic solvent is suspended from the tip of a microsyringe and exposed to the sample. In HF-LPME, the extraction solvent is immobilized in the pores of a porous hollow fiber, which is then placed in the sample. These techniques are particularly useful for the analysis of trace levels of organic pollutants in water. researchgate.net
Table 3: Overview of Microextraction Techniques for this compound
| Technique | Principle | Key Advantages |
| Solid-Phase Microextraction (SPME) | Partitioning of the analyte between the sample matrix and a coated fiber. | Solvent-free, simple, and can be coupled directly with GC or HPLC. nih.govnih.gov |
| Liquid-Phase Microextraction (LPME) | Extraction of the analyte into a small volume of a water-immiscible solvent. | High enrichment factors, low solvent consumption, and cost-effective. mdpi.comsemanticscholar.org |
| Dispersive Liquid-Liquid Microextraction (DLLME) | A mixture of an extraction solvent and a disperser solvent is injected into the aqueous sample, forming a cloudy solution that facilitates rapid extraction. | Very fast extraction times and high enrichment factors. nih.gov |
Method Validation, Quality Control, and Inter-Laboratory Comparability in this compound Analysis
The development of robust analytical methods for this compound requires rigorous validation to ensure the reliability and accuracy of the results. Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. Key validation parameters include linearity, accuracy, precision, limits of detection (LOD), and limits of quantification (LOQ).
Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte in the sample over a defined range.
Accuracy: The closeness of the measured value to the true value, often assessed by analyzing certified reference materials or spiked samples.
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings from a homogeneous sample. It is usually expressed as the relative standard deviation (RSD).
Limit of Detection (LOD): The lowest concentration of an analyte in a sample that can be reliably detected but not necessarily quantified.
Limit of Quantification (LOQ): The lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy.
Quality control (QC) procedures are essential for ensuring the ongoing performance of the analytical method. env.go.jp This includes the regular analysis of blanks to check for contamination, calibration standards to verify instrument performance, and QC samples (e.g., spiked samples) to monitor the accuracy and precision of the method. env.go.jp
Inter-laboratory comparability is crucial for ensuring that data generated by different laboratories are consistent and reliable. acs.orgnih.govresearchgate.net This is often assessed through participation in inter-laboratory comparison studies or proficiency testing schemes. uq.edu.auuq.edu.au In these studies, participating laboratories analyze the same sample, and the results are compared to assess the level of agreement. Such studies are vital for standardizing analytical methods for emerging contaminants like this compound. acs.orgnih.govresearchgate.net
Development of Novel Biosensors and Electrochemical Methods for this compound Detection
While chromatographic methods coupled with mass spectrometry are the gold standard for the analysis of this compound, there is a growing interest in the development of rapid, portable, and cost-effective detection methods. Biosensors and electrochemical sensors offer promising alternatives for on-site and real-time monitoring.
Biosensors are analytical devices that combine a biological recognition element (e.g., an enzyme, antibody, or nucleic acid) with a transducer to produce a measurable signal in the presence of the target analyte. For the detection of phenolic compounds, biosensors based on enzymes such as tyrosinase or laccase have been developed. scielo.brnih.govmdpi.com These enzymes catalyze the oxidation of phenols, and the resulting change in current or potential can be measured.
Electrochemical sensors are another class of promising detection systems. rdworldonline.com These sensors measure the change in an electrical property (e.g., current, potential) that occurs when the target analyte interacts with the electrode surface. The electrode can be modified with various materials, such as nanoparticles or polymers, to enhance its sensitivity and selectivity towards phenolic compounds. rsc.orgelectrochemsci.org For instance, molecularly imprinted polymers (MIPs) can be designed to have specific recognition sites for this compound, leading to highly selective sensors.
The development of these novel sensors for this compound is still in its early stages, but they hold significant potential for future applications in environmental monitoring.
Table 4: Emerging Detection Methods for Phenolic Compounds
| Method | Principle | Potential Advantages for this compound Detection |
| Enzyme-Based Biosensors | Utilizes the catalytic activity of enzymes like tyrosinase or laccase to oxidize the phenolic group, generating a detectable signal. scielo.brnih.govmdpi.com | High selectivity and sensitivity, potential for miniaturization. |
| Electrochemical Sensors | Measures the electrochemical response (e.g., oxidation current) of the analyte at a modified electrode surface. rdworldonline.comrsc.orgelectrochemsci.org | Rapid response, portability, and low cost. |
| Molecularly Imprinted Polymer (MIP) Sensors | Employs synthetic polymers with custom-made recognition sites for the target molecule, providing high selectivity. | High selectivity and robustness compared to biological recognition elements. |
Mechanistic Investigations of 4 Bromo 2 Octylphenol Interactions with Biological Systems Non Clinical Focus
Molecular Interactions of 4-Bromo-2-octylphenol with Biological Macromolecules
No specific studies detailing the binding of this compound to proteins or any resulting conformational changes have been identified in the current body of scientific literature.
There is no available research data on the interactions between this compound and nucleic acids such as DNA or RNA.
Scientific investigations into the association of this compound with lipid membranes and any potential perturbation effects have not been documented in published studies.
Cellular and Subcellular Responses to this compound in In Vitro Models
There is a lack of specific research on the binding of this compound to cellular receptors and its potential modulation of signal transduction pathways.
No studies have been found that investigate the mechanisms of enzyme inhibition or activation by this compound.
Gene Expression Alterations and Transcriptomic Profiling
Exposure to alkylphenols such as 4-tert-octylphenol (B29142) can induce significant changes in the transcriptomic profile of various tissues. These alterations in gene expression provide a molecular-level view of how such compounds interfere with normal cellular processes.
In-depth studies using RNA-sequencing on the ovaries of piglets exposed neonatally to 4-tert-octylphenol revealed notable changes in the expression of both protein-coding messenger RNAs (mRNAs) and long non-coding RNAs (lncRNAs). nih.gov The analysis identified differentially expressed genes associated with crucial ovarian functions. Key gene categories affected included those encoding serine protease inhibitors and those involved in steroid synthesis and intracellular and membrane transport. nih.govresearchgate.net These findings suggest that exposure can disturb ovarian cellular functions like steroidogenesis, proliferation, and apoptosis by altering the genetic blueprint being actively transcribed. nih.gov
Similarly, research in aquatic species has demonstrated the impact of alkylphenols on gene expression. In the hermaphroditic fish Rivulus marmoratus, exposure to 4-tert-octylphenol was shown to up-regulate the expression of both brain aromatase (cyp19b) and ovarian aromatase (cyp19a) genes. physiology.org Aromatase is a key enzyme in estrogen synthesis, and its altered expression is a hallmark of endocrine disruption.
Transcriptomic studies in the brains of painted turtles exposed to another endocrine disruptor, bisphenol A (BPA), showed that early-life exposure can alter transcripts related to ribosomal and mitochondrial functions, particularly bioenergetics. physiology.org While not an alkylphenol, this highlights a common theme of endocrine-disrupting chemicals affecting fundamental cellular energy pathways at the transcript level.
Proteomic and Metabolomic Responses
The impact of alkylphenol exposure extends beyond the transcriptome to affect the proteome (the entire set of proteins) and the metabolome (the collection of small-molecule metabolites). These changes reflect the functional consequences of altered gene expression and direct chemical interactions with cellular components.
Proteomic Responses: Proteomic profiling of human sperm exposed to 4-tert-octylphenol in vitro identified differentially expressed proteins and alterations in post-translational modifications. nih.gov These changes were linked to molecular mechanisms responsible for injured motility and viability of the sperm cells. nih.gov In human liver cells (HepG2), 4-octylphenol (B30498) exposure was found to stimulate autophagy, a cellular degradation and recycling process. mdpi.com This was evidenced by proteomic changes, specifically a decrease in the p62 protein and an increase in the converted form of microtubule-associated protein 1A/1B-light chain 3 (LC3-II). mdpi.com
Metabolomic Responses: Metabolomic analysis of the liver in mice exposed to low doses of 4-tert-octylphenol has uncovered significant disturbances in fundamental metabolic pathways. nih.govnih.gov These studies revealed that the exposure promoted pyrimidine (B1678525) and purine (B94841) synthesis and upregulated N-acetylglutamine, indicating a disruption of nucleic acid and amino acid metabolism. nih.govnih.gov Specific metabolites that were significantly increased included cytidine, uridine, and purine, while vitamin B6 levels were decreased. nih.gov Such alterations in the liver's metabolic fingerprint highlight the potential for these compounds to affect systemic energy and nutrient processing. mdpi.com
| Metabolite | Observed Change | Implicated Metabolic Pathway | Reference |
|---|---|---|---|
| Cytidine | Increased | Pyrimidine Metabolism | nih.gov |
| Uridine | Increased | Pyrimidine Metabolism | nih.gov |
| Purine | Increased | Purine Metabolism | nih.gov |
| N-acetylglutamine | Increased | Amino Acid Metabolism | nih.gov |
| Vitamin B6 | Decreased | Vitamin Metabolism | nih.gov |
Endocrine System Modulation Research (Focus on Underlying Mechanisms, not Clinical Outcomes)
Alkylphenols are well-characterized as endocrine-disrupting chemicals (EDCs), primarily due to their ability to interfere with steroid hormone receptor signaling pathways.
Estrogen Receptor Agonism/Antagonism Mechanisms
The estrogenic activity of alkylphenols is a primary mechanism of their endocrine-disrupting effects. These compounds can mimic the natural hormone 17β-estradiol by binding to estrogen receptors (ERs). In vitro receptor binding assays have shown that 4-tert-octylphenol can displace radiolabeled estradiol (B170435) from the estrogen receptor, although with a lower affinity than the natural hormone. nih.gov The binding affinity (Ki) for 4-tert-octylphenol has been measured in the micromolar range, indicating it is a weak binder compared to estradiol's nanomolar affinity. nih.gov
Once bound, these compounds can act as agonists, initiating the cascade of events that normally follows estrogen binding. This includes conformational changes in the receptor, dimerization, and translocation to the nucleus to modulate the expression of estrogen-responsive genes. However, the interaction is not always purely agonistic. Studies in bank vole and mouse tumor Leydig cells treated with 4-tert-octylphenol showed a decrease in the expression of estrogen receptor α (ERα) at both the mRNA and protein levels. nih.gov This suggests that besides direct receptor activation, these compounds can also disrupt the estrogen signaling pathway by down-regulating the receptor itself. nih.gov
Androgen Receptor Interaction Studies
In addition to interacting with the estrogen system, alkylphenols have been shown to be antagonists of the androgen receptor (AR). This antiandrogenic activity represents another critical mechanism of endocrine disruption.
Using a human androgen receptor (hAR) reporter gene assay, 4-octylphenol was found to exhibit no androgenic (agonist) activity. nih.govresearchgate.net Instead, it acted as an antagonist, significantly inhibiting the transcriptional activity induced by the potent natural androgen 5α-dihydrotestosterone (DHT). nih.govresearchgate.net The median inhibitory concentration (IC50) for 4-octylphenol was determined to be (9.71+/-3.82)x10(-5)M. nih.gov
The underlying mechanisms for this antagonism are multifaceted. Studies on related compounds like bisphenol A and nonylphenol show that they can inhibit multiple steps in AR activation. oup.comresearchgate.net These steps include:
Inhibition of Androgen Binding: These chemicals can compete with natural androgens for binding to the AR, although sometimes in a noncompetitive or partial manner. oup.com
Disruption of Nuclear Translocation: They can interfere with the movement of the AR from the cytoplasm into the nucleus, a necessary step for its function as a transcription factor. oup.com
Inhibition of Coactivator Interaction: They can prevent the AR from effectively recruiting coactivator proteins, which are essential for initiating gene transcription. oup.comresearchgate.net
By disrupting these processes, 4-octylphenol and related compounds can block the normal function of androgens in target tissues. researchgate.netoup.com
| Compound | Activity | IC50 (vs. DHT) | Reference |
|---|---|---|---|
| 4-Octylphenol (OP) | Antagonist | (9.71+/-3.82)x10-5 M | nih.gov |
| 4-Nonylphenol (B119669) (NP) | Antagonist | (2.02+/-0.90)x10-5 M | nih.gov |
| Bisphenol A (BPA) | Antagonist | (7.46+/-1.23)x10-7 M | nih.gov |
Thyroid Hormone System Perturbations
Research on various phenolic compounds suggests a potential for interference with the thyroid hormone system. While direct studies on this compound are lacking, evidence from analogs is informative. For instance, BPA can disrupt thyroid function by antagonizing thyroid hormone receptor (TR)-mediated gene activation and by causing dysregulation of TR gene expression. nih.gov
Of particular relevance is the finding that halogenation significantly influences thyroid hormonal activity. Studies on BPA derivatives have shown that while BPA itself lacks thyroidal activity, its brominated and chlorinated analogs, such as tetrabromobisphenol A (TBBPA) and tetrachlorobisphenol A (TCBPA), exhibit significant thyroid hormonal activity in a rat pituitary cell line. oup.com This suggests that the bromine atom in this compound could be a key structural feature for potential interaction with and disruption of the thyroid hormone system.
Oxidative Stress Induction and Antioxidant System Responses in Cellular Models
A primary mechanism of toxicity for many phenolic compounds is the induction of oxidative stress. nih.gov This occurs when the generation of reactive oxygen species (ROS) overwhelms the cell's antioxidant defense systems, leading to damage to lipids, proteins, and DNA.
The metabolism of phenolic compounds by cytochrome P450-dependent oxidases can lead to the formation of intermediates that generate ROS. biolifejournals.com Studies in human liver (HepG2) cells have confirmed that exposure to 4-octylphenol leads to a significant increase in intracellular ROS production. nih.gov
In response to this increase in ROS, cellular antioxidant systems are activated, though the specific response can vary depending on the cell type and experimental model. nih.gov
In some models, such as the rat testis and liver, exposure to 4-tert-octylphenol has been shown to decrease the activity of key antioxidant enzymes like catalase (CAT) and superoxide (B77818) dismutase (SOD). nih.govbiolifejournals.com
Conversely, in HepG2 cells, treatment with 4-octylphenol led to an increase in both the activity and expression of CAT. This is interpreted as a compensatory response by the cells to neutralize the excess ROS and restore cellular homeostasis. nih.gov
This dual action—the induction of damaging ROS and the subsequent, sometimes insufficient or variable, response of the antioxidant enzyme systems—is a key mechanistic feature of alkylphenol-induced cellular disruption.
Developmental Biology Studies in Model Organisms (e.g., Zebrafish, Daphnia Magna) Emphasizing Mechanistic Changes
While direct and extensive research specifically investigating the developmental toxicity of this compound in model organisms is limited, the existing body of literature on structurally related phenolic compounds, such as other brominated phenols, octylphenol (B599344), and nonylphenol, provides a strong basis for predicting its likely mechanistic interactions. Studies on zebrafish (Danio rerio) and the water flea (Daphnia magna) are particularly informative for understanding how this compound may disrupt developmental processes at a molecular and cellular level.
Zebrafish (Danio rerio) as a Model for Vertebrate Development
The zebrafish embryo is a widely utilized model in developmental toxicology due to its rapid external development, optical transparency, and the high degree of genetic conservation with vertebrates. Research on various phenolic compounds in zebrafish has consistently pointed to a range of developmental disruptions.
Observed Mechanistic Changes with Structurally Similar Phenols:
Nonpolar Narcosis: For brominated phenols, a primary mode of action suggested by research is nonpolar narcosis. This is a general mechanism of toxicity where the chemical accumulates in the lipid membranes of cells, causing disruption of membrane function and integrity without interacting with a specific receptor. This can lead to a broad range of sublethal and lethal effects during embryonic development.
Oxidative Stress and Apoptosis: Exposure to phenolic compounds has been shown to induce the generation of reactive oxygen species (ROS), leading to oxidative stress. This cellular stress can damage lipids, proteins, and DNA, and trigger programmed cell death (apoptosis). In developing embryos, this can result in tissue damage and malformations. For instance, studies on other chemicals have demonstrated increased ROS levels and a corresponding increase in apoptotic cells in zebrafish embryos, leading to abnormalities such as pericardial edema and curved body shapes.
Disruption of Organogenesis: The development of specific organs is a critical and sensitive phase of embryogenesis. Phenolic compounds have been observed to interfere with the development of the heart, liver, and nervous system. This can manifest as pericardial edema (fluid accumulation around the heart), yolk sac edema, and incomplete or improper formation of these vital organs.
Neurodevelopmental Effects: The developing nervous system is particularly vulnerable to chemical insults. Studies on related compounds have shown inhibition of central nervous system and motor neuron development. This can result in observable behavioral abnormalities in larval fish. Furthermore, the expression of genes crucial for neurodevelopment may be significantly downregulated.
Hypothetical Mechanistic Data for this compound in Zebrafish:
The following interactive table summarizes the potential developmental effects and mechanistic changes that could be anticipated in zebrafish embryos exposed to this compound, based on findings for analogous compounds.
| Developmental Endpoint | Observed Phenotype/Change | Potential Underlying Mechanism |
| Survival and Hatching | Decreased hatching rate, increased mortality | General cellular toxicity, nonpolar narcosis, disruption of chorion-degrading enzymes. |
| Morphology | Pericardial edema, yolk sac edema, spinal curvature | Disruption of cardiovascular development, osmoregulation failure, apoptosis in somites and notochord. |
| Organogenesis | Reduced heart rate, smaller eye and head size | Cardiotoxicity, neurotoxicity, interference with key developmental signaling pathways. |
| Cellular and Molecular Level | Increased Reactive Oxygen Species (ROS), increased apoptosis | Induction of oxidative stress pathways, activation of caspase cascades leading to programmed cell death. |
| Behavioral | Altered swimming behavior, reduced touch response | Impaired development of the central and peripheral nervous systems, disruption of motor neuron function. |
Daphnia magna as a Model for Invertebrate Development and Reproduction
Daphnia magna is a key indicator species in aquatic toxicology, valued for its short life cycle and sensitivity to environmental contaminants. Studies with this crustacean provide insights into the potential impacts of this compound on invertebrate development and reproduction.
Mechanistic Insights from Related Compounds in Daphnia magna:
Impacts on Life History Traits: Exposure to phenolic compounds like octylphenol has been shown to have significant effects on the life history of Daphnia magna. These include reduced survivorship, impaired growth leading to smaller body size, and a decrease in fecundity (the number of offspring produced). Interestingly, some studies have noted a hormetic effect, where low concentrations may stimulate maturation, while higher concentrations lead to increased mortality.
Oxidative Stress: Similar to the findings in zebrafish, phenolic compounds can induce oxidative stress in Daphnia magna. This is often measured by an increase in the activity of antioxidant enzymes such as catalase and superoxide dismutase. The resulting cellular damage can contribute to the observed negative effects on growth and reproduction.
Gene Expression Alterations: The expression of genes related to development, reproduction, and stress response can be altered upon exposure to phenolic compounds. These changes at the molecular level can precede and explain the adverse effects observed at the organismal level.
Anticipated Mechanistic Effects of this compound in Daphnia magna
The following interactive table outlines the probable mechanistic changes in Daphnia magna following exposure to this compound, extrapolated from studies on similar phenolic substances.
| Life Cycle Parameter | Observed Effect | Potential Underlying Mechanism |
| Survival | Increased mortality, particularly at higher concentrations | General toxicity, disruption of cellular processes. |
| Growth | Reduced body length at maturity | Impaired nutrient assimilation, increased metabolic cost associated with detoxification, oxidative stress-induced damage. |
| Reproduction | Reduced number of offspring per female | Endocrine disruption, direct toxicity to developing oocytes, allocation of energy away from reproduction to survival. |
| Biochemical Markers | Increased activity of antioxidant enzymes (e.g., CAT, SOD) | Cellular response to elevated levels of Reactive Oxygen Species (ROS) to mitigate oxidative damage. |
Computational and Theoretical Studies on 4 Bromo 2 Octylphenol
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. nih.gov For 4-Bromo-2-octylphenol, these calculations would elucidate its electronic structure, revealing how the arrangement of electrons influences its stability, reactivity, and spectroscopic properties. Key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical for predicting how the molecule will donate or accept electrons in chemical reactions. researchgate.net The molecular electrostatic potential map would further identify electron-rich and electron-poor regions, indicating likely sites for electrophilic and nucleophilic attack.
Despite the established utility of these methods for other bromophenols, specific quantum chemical data for this compound are not present in the surveyed scientific literature. nih.gov Such studies would be invaluable for predicting its reactivity in various chemical environments, including polymerization reactions where it has been noted as a monomer. researchgate.net
Table 6.1: Predicted Electronic Properties of this compound (Hypothetical Data) This table illustrates the types of data that would be generated from quantum chemical calculations. No experimental or calculated values for this compound are currently available in published literature.
| Parameter | Description | Predicted Value |
|---|---|---|
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Data not available |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Data not available |
| HOMO-LUMO Gap | Energy difference, indicating chemical reactivity | Data not available |
| Dipole Moment | Measure of the net molecular polarity | Data not available |
| Electron Affinity | Energy released when an electron is added | Data not available |
Molecular Docking and Dynamics Simulations of this compound with Biological Targets
Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second, typically a protein receptor. unionbio.com This method is crucial for understanding the potential biological activity of compounds. For this compound, docking simulations could predict its binding affinity and mode of interaction with various biological targets, such as nuclear receptors or enzymes. unionbio.comnih.gov Following docking, molecular dynamics (MD) simulations can provide a more detailed view of the stability of the ligand-protein complex over time, accounting for molecular flexibility and the presence of solvent.
Studies on similar phenolic compounds have successfully used these techniques to investigate interactions with proteins like human serum albumin. acs.org However, a review of existing literature reveals no specific molecular docking or dynamics simulation studies performed on this compound. Such research would be a critical first step in exploring its potential bioactivity.
Table 6.2: Molecular Docking Parameters for this compound with a Hypothetical Receptor This table shows representative data from a molecular docking study. Specific studies for this compound have not been identified in the literature.
| Parameter | Description | Value |
|---|---|---|
| Binding Affinity (kcal/mol) | The predicted free energy of binding | Data not available |
| Interacting Residues | Amino acids in the target's binding site | Data not available |
| Hydrogen Bonds | Number and type of H-bonds formed | Data not available |
Prediction of Environmental Fate Parameters Using Computational Models
Computational models are essential for predicting the environmental persistence, transport, and degradation of chemical compounds. For this compound, quantitative structure-property relationship (QSPR) models could estimate key environmental parameters like the octanol-water partition coefficient (log K_ow), soil sorption coefficient (K_oc), and bioconcentration factor (BCF). scispace.com These parameters are vital for assessing how the compound will distribute in different environmental compartments (water, soil, air, biota). Furthermore, models can predict its susceptibility to various degradation pathways, such as biodegradation or atmospheric oxidation, providing an estimate of its environmental half-life. ecetoc.org
While computational tools for predicting these properties are well-established, specific model-derived predictions for the environmental fate of this compound are not documented in available research. scispace.comecetoc.org
Table 6.3: Computationally Predicted Environmental Fate Parameters for this compound This table presents key parameters used to assess environmental fate. Values for this compound are not available from published computational models.
| Parameter | Description | Predicted Value |
|---|---|---|
| log K_ow (Octanol-Water Partition Coefficient) | Indicates potential for bioaccumulation | Data not available |
| Water Solubility | Affects transport in aquatic systems | Data not available |
| Vapor Pressure | Influences atmospheric transport | Data not available |
| Biodegradation Half-Life | Estimate of persistence in water/soil | Data not available |
Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Modeling (Excluding Safety/Toxicity Predictions)
Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) models are statistical methods that correlate the chemical structure of a compound with its activity or properties. jst.go.jpnih.gov These models are built from datasets of known compounds and can be used to predict the properties of new or untested molecules like this compound. Beyond environmental fate, QSPR could be used to predict physicochemical properties such as boiling point, melting point, and refractive index. scispace.com SAR models, in a non-safety context, could predict its potential efficacy for a specific function, for instance, its activity as an antimicrobial agent or its performance as a monomer in polymerization, based on its structural features. researchgate.net
Although QSAR/QSPR methodologies are widely applied to phenols, specific models developed for or applied to predict the non-safety-related activities or properties of this compound are not found in the scientific literature. jst.go.jpscispace.com
Table 6.4: Example of QSPR-Predicted Physicochemical Properties for this compound This table lists physicochemical properties that can be predicted by QSPR models. Published predictions for this compound are not available.
| Property | Description | Predicted Value |
|---|---|---|
| Boiling Point (°C) | Temperature at which the vapor pressure equals atmospheric pressure | Data not available |
| Melting Point (°C) | Temperature of transition from solid to liquid | Data not available |
| Refractive Index | Measure of how light propagates through the substance | Data not available |
Cheminformatics Approaches for Analog Design and Virtual Screening
Cheminformatics combines computational methods to analyze large chemical datasets. For this compound, these approaches can be used for analog design and virtual screening. nih.govcranfield.ac.uk By analyzing databases of compounds with known properties, cheminformatics tools can identify molecules with structural similarity to this compound that may share or have improved desired characteristics. Virtual screening of large chemical libraries could be performed using the structure of this compound as a query to find other compounds with potential for similar applications, or to identify potential biological targets through reverse docking. These in silico methods accelerate the discovery process by prioritizing a smaller number of promising candidates for experimental synthesis and testing.
There is no evidence in the reviewed literature of cheminformatics studies, such as analog design or virtual screening campaigns, that have been specifically centered on this compound.
Table 6.5: Compound Names Mentioned in this Article
| Compound Name |
|---|
| This compound |
| Carbon monoxide |
Emerging Research Applications and Future Directions for 4 Bromo 2 Octylphenol Studies
Utilization of 4-Bromo-2-octylphenol as a Precursor for Advanced Materials (e.g., Polymers, Ligands)
The molecular architecture of this compound makes it an ideal building block, or precursor, for the synthesis of complex, high-value materials. Its reactivity can be precisely controlled at two distinct sites—the phenolic hydroxyl group and the aryl bromide—enabling the construction of sophisticated polymers and metal-coordinating ligands.
Polymer Synthesis: The hydroxyl group can participate in step-growth polymerization reactions, such as polycondensation, to form polyesters or polyethers. The long octyl chain imparts solubility in common organic solvents and introduces flexibility into the polymer backbone. Concurrently, the bromine atom can be leveraged in post-polymerization modification or used directly in metal-catalyzed polymerization reactions like Suzuki or Heck polycondensation. This dual functionality allows for the creation of polymers with tailored properties, such as enhanced thermal stability, specific refractive indices, or liquid crystalline behavior.
Ligand Development: For coordination chemistry, the phenol (B47542) can be deprotonated to form a phenoxide, a potent coordinating group for a variety of metal centers. The true versatility, however, lies in the modification of the bromine position. Through organometallic transformations such as lithiation or Grignard reagent formation followed by quenching with an appropriate electrophile, the bromine can be replaced with other donor groups (e.g., phosphines, amines, thiols). This strategy allows for the synthesis of bidentate or tridentate ligands where the steric and electronic properties are finely tuned by the ortho-octyl group. Such ligands are prime candidates for applications in homogeneous catalysis, where they can influence the selectivity and activity of metal catalysts.
The table below outlines potential synthetic routes for converting this compound into advanced materials.
| Target Material | Reactive Site(s) | Potential Reaction Type | Resulting Functionality/Property |
| Polyester | Phenolic -OH | Polycondensation with a diacyl chloride | Thermoplastic with high solubility, hydrophobicity |
| Poly(arylene ether) | Phenolic -OH, Aryl-Br | Nucleophilic Aromatic Substitution | High-performance engineering plastic, thermal stability |
| Functional Polymer | Aryl-Br | Suzuki Polycondensation | Conjugated polymer for optoelectronic applications |
| Bidentate Ligand | Aryl-Br, Phenolic -OH | Ortho-lithiation/functionalization | Catalyst component for fine chemical synthesis |
| Metal-Organic Framework (MOF) Linker | Aryl-Br, Phenolic -OH | Conversion to dicarboxylic acid | Porous material for gas storage or separation |
Exploration of this compound in Environmental Remediation Technologies (e.g., Adsorbent Precursors)
The structural features of this compound suggest its potential utility in the development of materials for environmental remediation. Specifically, it can serve as a precursor for specialized adsorbents designed to capture and remove organic pollutants from aqueous environments.
An adsorbent material derived from this compound would leverage multiple interaction mechanisms. The long, hydrophobic octyl chain and the aromatic ring can establish strong van der Waals forces and π-π stacking interactions with nonpolar or aromatic pollutants, such as polycyclic aromatic hydrocarbons (PAHs), polychlorinated biphenyls (PCBs), and other phenolic compounds.
To create a practical adsorbent, this compound could be chemically grafted onto the surface of a solid support like silica (B1680970) gel, alumina, or a polymer resin. The bromine atom or the hydroxyl group serves as the anchor point for this immobilization. The resulting functionalized material would present a surface rich in hydrophobic moieties, creating an effective "trap" for organic contaminants in water. Furthermore, the remaining functional group could be modified to introduce selectivity for specific pollutants, such as heavy metal ions, by incorporating chelating agents.
The table below details potential applications of this compound-derived adsorbents.
| Adsorbent Type | Target Pollutant(s) | Primary Adsorption Mechanism | Potential Application Area |
| Grafted Silica Gel | Naphthalene, Phenanthrene | Hydrophobic interactions, π-π stacking | Industrial wastewater treatment |
| Functionalized Polymer Resin | Bisphenol A (BPA), Nonylphenol | Hydrophobic interactions, Hydrogen bonding | Remediation of endocrine disruptor contamination |
| Polymeric Adsorbent Bead | Crude oil components | Hydrophobic partitioning | Marine oil spill cleanup |
| Chelating Resin (post-modification) | Lead (Pb²⁺), Cadmium (Cd²⁺) | Chelation, Ion exchange | Heavy metal removal from water |
Development of Novel Analytical Standards and Reference Materials Featuring this compound
In analytical science, the availability of high-purity, stable, and well-characterized reference materials is fundamental to achieving accurate and reproducible measurements. This compound is an excellent candidate for development as a certified reference material (CRM) for several key applications.
As a unique chemical entity, it can serve as a primary standard for the identification and quantification of brominated organic pollutants (BOPs) and alkylphenols in environmental matrices like water, soil, and biota. Its distinct isotopic pattern, due to the presence of bromine (⁷⁹Br and ⁸¹Br), and its specific retention time in chromatographic systems make it easily distinguishable in complex samples analyzed by techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Furthermore, it can be employed as an internal standard or a surrogate standard in analytical methods. When added to a sample in a known quantity prior to extraction and analysis, it helps to correct for variations in analytical recovery and instrument response, thereby improving the accuracy and precision of quantitative results for other similar analytes. The development of a CRM would require rigorous synthesis, purification to >99.5% purity, and comprehensive characterization of its physicochemical properties.
The table below summarizes its potential roles in analytical chemistry.
| Analytical Role | Technique(s) | Purpose | Rationale |
| Quantification Standard | GC-MS, HPLC-UV | To quantify brominated phenols in environmental samples | Provides a reference for creating calibration curves |
| Internal Standard | GC-MS, LC-MS/MS | To improve accuracy in the analysis of other alkylphenols | Chemically similar to analytes but not naturally present |
| Method Validation | Various | To assess the performance of a new analytical method | Used to determine recovery, linearity, and limits of detection |
| Proficiency Testing | Inter-laboratory studies | To verify the competency of analytical laboratories | A stable, well-defined compound for comparative analysis |
Interdisciplinary Research Integrating this compound Studies with Broader Environmental and Biological Sciences
The full scientific value of this compound can be realized through interdisciplinary research that bridges chemistry with environmental and biological sciences. Such studies would move beyond synthesis and application to understand the compound's fundamental interactions with natural systems.
Environmental Science Integration: Research is needed to elucidate the environmental fate and transport of this compound. Key questions include:
Persistence: How long does it persist in soil and aquatic environments?
Degradation: What are its primary biotic (microbial) and abiotic (e.g., photolysis) degradation pathways? Identifying its transformation products is crucial for a complete environmental risk assessment.
Bioaccumulation: Does the hydrophobic octyl chain lead to its accumulation in the fatty tissues of organisms, potentially entering the food web?
Biological Science Integration: At the molecular and cellular level, this compound can be used as a chemical probe. Given its structural similarity to known endocrine-disrupting compounds like octylphenol (B599344), in vitro studies using receptor binding assays (e.g., for the estrogen receptor) or cell-based reporter gene assays could clarify its biological activity. This research is not focused on human health effects but on understanding the fundamental structure-activity relationships that govern how molecules of this class interact with biological macromolecules.
The table below proposes potential interdisciplinary research projects.
| Research Project Title | Disciplines Involved | Key Research Question | Expected Outcome |
| Biotransformation of this compound in Soil Microcosms | Environmental Microbiology, Analytical Chemistry | What are the microbial degradation products of the compound? | Identification of metabolic pathways and degradation rates |
| Photolytic Stability and Degradation in Aquatic Systems | Photochemistry, Environmental Chemistry | Does sunlight break down the compound in water, and what are the products? | Understanding of its abiotic fate and persistence |
| In Vitro Screening for Endocrine Receptor Interaction | Molecular Biology, Toxicology, Chemistry | Does this compound bind to key nuclear receptors? | Data on its potential as a bioactive molecule for probing biological systems |
| Sorption-Desorption Behavior on Natural Sediments | Geochemistry, Analytical Chemistry | How strongly does the compound bind to soil and sediment particles? | Parameters for environmental transport modeling |
Identification of Knowledge Gaps and Prioritization for Future Academic Inquiry into this compound
Despite its significant potential, research on this compound is still in its infancy. A systematic approach to future inquiry requires identifying the current gaps in knowledge and prioritizing research efforts to address them efficiently. The primary gaps lie in the empirical validation of the potential applications discussed previously and in the fundamental understanding of the compound's behavior.
Key Knowledge Gaps:
Synthetic Chemistry: There is a lack of published, optimized synthetic protocols for creating polymers and complex ligands from this compound. The properties of these derived materials are entirely theoretical at present.
Material Performance: No empirical data exists on the performance of this compound-derived materials, such as the adsorption capacity of derived sorbents or the catalytic efficiency of derived ligands.
Environmental Profile: The compound's environmental characteristics—including its persistence, bioaccumulation potential, and degradation pathways—are completely uncharacterized.
Analytical Certification: While it is a candidate for a reference material, it has not been certified, and validated analytical methods for its trace detection in complex matrices have not been developed.
Biochemical Interactions: The specific interactions of this compound with biological targets like enzymes and receptors have not been investigated.
Based on these gaps, a prioritized research agenda can be proposed to build a comprehensive scientific understanding of the compound.
The following table outlines these gaps and suggests corresponding research priorities.
| Knowledge Gap | Priority Level | Proposed Research Direction | Justification |
| Lack of fundamental physicochemical and spectral data | High | Full characterization via NMR, MS, IR, and determination of properties like pKa and logP. | Foundational data is required for all subsequent research. |
| Undefined synthetic utility in materials science | High | Exploratory synthesis of polymers and ligands; characterization of the resulting materials. | To validate its potential as a valuable chemical precursor. |
| Unknown environmental fate and transport | Medium | Conduct standardized studies on biodegradation, photolysis, and sorption to sediments. | To build a baseline environmental profile. |
| Absence of certified reference material and methods | Medium | Develop and validate a high-purity standard and analytical methods for its detection. | To enable accurate and reliable measurement in future studies. |
| Unexplored interactions with biological systems | Low/Medium | Perform in vitro screening assays against a panel of relevant biological receptors. | To understand its fundamental structure-activity relationships. |
Q & A
Q. What quality control measures are essential for long-term stability studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
